Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl-
Overview
Description
Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C12H9Br2NO3S and a molecular weight of 407.08 g/mol
Preparation Methods
The synthesis of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- typically involves the reaction of 3,5-dibromo-4-hydroxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically targets the hydroxyl group, converting it to a carbonyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group back to a hydroxyl group.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its brominated structure makes it useful in studying halogen bonding interactions.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The bromine atoms in the compound can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- can be compared with other similar compounds such as:
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: This compound has a similar structure but lacks the sulfonamide group. It has different chemical properties and reactivity compared to Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl-.
N-(3,5-dibromo-4-hydroxyphenyl)-4-hydroxy-3,5-dimethylbenzamide: This compound has additional methyl groups on the benzene ring, which can affect its chemical reactivity and biological activity.
The uniqueness of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- lies in its combination of bromine atoms, hydroxyl group, and sulfonamide group, which confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
IUPAC Name |
N-(3,5-dibromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7,16-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLIGDJFXRLMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360343 | |
Record name | Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90264-13-4 | |
Record name | Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50360343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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